molecular formula C17H14FN3OS2 B2798784 N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide CAS No. 392303-27-4

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

Cat. No.: B2798784
CAS No.: 392303-27-4
M. Wt: 359.44
InChI Key: SKNAKLWJRQARJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a fluorobenzyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable fluorobenzyl halide reacts with the thiadiazole intermediate.

    Attachment of the Phenylacetamide Moiety: The final step involves the acylation of the thiadiazole derivative with phenylacetyl chloride or phenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide has been studied for various scientific research applications, including:

    Medicinal Chemistry: Potential use as an antimicrobial, antifungal, or anticancer agent due to its ability to interact with biological targets.

    Biological Studies: Investigation of its effects on enzyme activity, cell signaling pathways, and gene expression.

    Industrial Applications: Use as a precursor for the synthesis of other biologically active compounds or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-fluorobenzyl)thio)-5-((4-fluorobenzyl)thio)-1,3,4-thiadiazole
  • 1,2,4-triazole derivatives containing thiadiazole moieties

Uniqueness

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is unique due to its specific combination of a fluorobenzyl group, thiadiazole ring, and phenylacetamide moiety This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds

Biological Activity

N-(5-((3-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a synthetic compound belonging to the class of 1,3,4-thiadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. The following sections provide a detailed overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H16FN3S2C_{14}H_{16}FN_3S_2. The presence of the thiadiazole ring and the 3-fluorobenzyl group are critical for its biological activity. The compound's structure allows it to interact with various biological targets, influencing cellular processes.

Biological Activities

  • Anticancer Activity
    • Studies have shown that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, related compounds have been evaluated against human cancer cell lines such as A431 (epidermoid carcinoma), HT-29 (colon cancer), and PC3 (prostate cancer) using MTT assays. These studies indicate that compounds within this class can induce apoptosis in cancer cells by modulating key apoptotic proteins such as Bax and Bcl-2 .
  • Mechanism of Action
    • The anticancer effects are primarily attributed to:
      • Induction of Apoptosis : Compounds like this compound induce apoptosis by activating caspases and regulating the expression of pro-apoptotic and anti-apoptotic proteins .
      • Inhibition of Angiogenesis : Some studies suggest that these compounds can inhibit the phosphorylation of vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis .

Case Study 1: Synthesis and Evaluation

A novel series of 1-(5-benzylthio)-1,3,4-thiadiazole derivatives were synthesized and tested for their anticancer properties. Among these, specific derivatives exhibited IC50 values significantly lower than that of sorafenib (a standard anticancer drug), indicating their potential as effective therapeutic agents against HeLa cells .

CompoundIC50 (µM)Cell Line
5d0.37HeLa
5g0.73HeLa
5k0.95HeLa
Sorafenib7.91HeLa

Case Study 2: Apoptosis Induction

In another study focusing on apoptosis induction in MCF7 breast cancer cells, it was found that certain thiadiazole derivatives enhanced caspase activity significantly compared to control groups. This highlights the role of these compounds in promoting programmed cell death as a therapeutic strategy against cancer .

Properties

IUPAC Name

N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS2/c18-14-8-4-7-13(9-14)11-23-17-21-20-16(24-17)19-15(22)10-12-5-2-1-3-6-12/h1-9H,10-11H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNAKLWJRQARJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.